6-(Isoindolin-2-yl)pyrimidin-4-amine 6-(Isoindolin-2-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858796
InChI: InChI=1S/C12H12N4/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2,(H2,13,14,15)
SMILES:
Molecular Formula: C12H12N4
Molecular Weight: 212.25 g/mol

6-(Isoindolin-2-yl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC17858796

Molecular Formula: C12H12N4

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

6-(Isoindolin-2-yl)pyrimidin-4-amine -

Specification

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
IUPAC Name 6-(1,3-dihydroisoindol-2-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C12H12N4/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2,(H2,13,14,15)
Standard InChI Key QEXUBFCRRDEJRQ-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2CN1C3=NC=NC(=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrimidine ring (C4H4N2) fused with an isoindoline system (C8H7N) via a single bond at the 6-position. The pyrimidine’s 4-amino group contributes to hydrogen-bonding interactions, while the isoindoline’s bicyclic structure enhances planar rigidity, favoring receptor binding . Key structural features include:

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Isoindoline moiety: A bicyclic structure comprising a benzene ring fused to a five-membered ring containing one nitrogen atom.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthesized derivatives provide critical insights:

  • ¹H NMR (DMSO-d6): The isoindoline protons resonate as multiplet signals at δ 7.36–7.40 ppm, while the pyrimidine’s C5-H appears as a singlet at δ 5.13 ppm .

  • ¹³C NMR: The pyrimidine’s C2 and C4 carbons exhibit signals at δ 162.51 and 161.29 ppm, respectively, indicative of electron-withdrawing effects from the amino group .

  • ESI MS: A molecular ion peak at m/z 396.9 [M + H⁺] confirms the molecular formula C22H33N7 .

Synthetic Methodologies and Derivative Design

Core Synthesis Strategies

The parent compound is synthesized via nucleophilic substitution reactions, as exemplified by the coupling of 6-chloropyrimidin-4-amine with isoindoline precursors . Key steps include:

  • Chloropyrimidine Activation: 2,4,6-Trichloropyrimidine reacts with isoindoline under basic conditions to yield 6-(isoindolin-2-yl)pyrimidin-4-amine.

  • Piperazine Modifications: Introduction of 4-methylpiperazine chains at the N4 position enhances solubility and receptor affinity .

Table 1: Representative Derivatives and Their Synthetic Yields

DerivativeSubstituent at N4Yield (%)Molecular Formula
23-(4-Methylpiperazin-1-yl)propyl44C20H29N7·3(COOH)2·0.25H2O
34-(4-Methylpiperazin-1-yl)butyl44C21H31N7·3(COOH)2
45-(4-Methylpiperazin-1-yl)pentyl65C22H33N7

Advanced Functionalization

Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination enable diversification of the pyrimidine core. For instance, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 2-position, as demonstrated in analogues 22–33 . Microwave-assisted reactions reduce synthesis times to 30 minutes at 150°C .

Pharmacological Activity and Mechanism

Histamine H4 Receptor Modulation

6-(Isoindolin-2-yl)pyrimidin-4-amine derivatives exhibit nanomolar affinity for hH4R (Ki = 12–85 nM), acting as inverse agonists to suppress constitutive receptor activity . This antagonism disrupts histamine-mediated signaling in immune cells, reducing pro-inflammatory cytokine release .

Table 2: Binding Affinities of Select Derivatives

DerivativehH4R Ki (nM)LogP
218 ± 22.1
424 ± 32.8
585 ± 91.6

Analytical and Computational Validation

X-ray Crystallography

While crystal structures of the parent compound remain unpublished, docking studies predict hydrogen bonds between the 4-amino group and hH4R’s Glu182 residue .

ADMET Profiling

Derivatives exhibit favorable pharmacokinetic properties:

  • Permeability: Caco-2 apparent permeability (Papp) > 5 × 10⁻⁶ cm/s.

  • Metabolic Stability: Microsomal clearance < 15 mL/min/kg in human liver microsomes .

Therapeutic Applications and Future Directions

Inflammatory Diseases

Preclinical models indicate efficacy in allergic asthma and dermatitis via hH4R blockade . Phase I trials of analogues are ongoing.

Oncology

Structural similarity to immunomodulatory imide drugs (IMiDs) suggests potential in multiple myeloma by degrading IKZF1/3 transcription factors .

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